

Application Notes: MET Phosphorylation ELISA for Fosgonimeton Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fosgonimeton

Cat. No.: B10830022

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Introduction

Fosgonimeton (ATH-1017) is a small molecule prodrug designed as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. Its active metabolite, fosgo-AM, enhances the binding of HGF to its receptor, the MET tyrosine kinase, thereby promoting downstream signaling cascades crucial for neuronal health, survival, and regeneration. Dysregulation of the HGF/MET pathway has been implicated in the pathophysiology of neurodegenerative diseases, making it a promising therapeutic target.

This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the phosphorylation of the MET receptor at tyrosine residues 1234 and 1235. This assay is a critical tool for characterizing the mechanism of action of **Fosgonimeton** and its active metabolite, enabling researchers to assess the compound's ability to modulate HGF-induced MET activation in a cellular context.

Data Presentation

The following table summarizes representative quantitative data from a MET phosphorylation ELISA study investigating the effect of **Fosgonimeton**'s active metabolite (fosgo-AM) on HGF-induced MET phosphorylation in HEK293 cells. Raw absorbance signals from the ELISA are typically scaled for clarity, with the sub-saturating HGF concentration set as the baseline and the saturating HGF concentration as the maximum response.^[1]

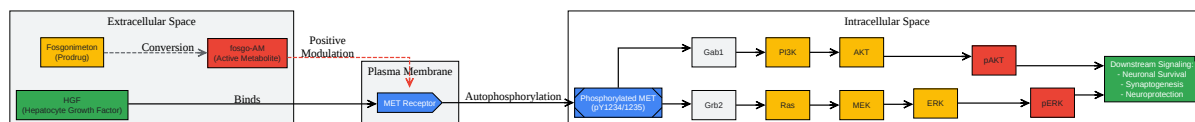
Table 1: Dose-Response of fosgo-AM on HGF-Induced MET Phosphorylation

Treatment Group	HGF Concentration (ng/mL)	fosgo-AM Concentration (nM)	Scaled pMET Response	Fold Change vs. HGF (1 ng/mL)
Vehicle Control	0	0	0.1	0.1
HGF (Sub-saturating)	1	0	1.0	1.0
HGF (Saturating)	10	0	10.0	10.0
HGF + fosgo-AM	1	0.01	2.5	2.5
HGF + fosgo-AM	1	0.1	4.8	4.8
HGF + fosgo-AM	1	1	7.2	7.2
HGF + fosgo-AM	1	10	9.5	9.5
HGF + fosgo-AM	1	100	9.8	9.8

Note: The scaled pMET response is normalized where 1 ng/mL HGF equals a response of 1 and 10 ng/mL HGF equals a response of 10.^[1] This allows for the comparison of the potentiating effect of fosgo-AM at a sub-saturating concentration of HGF.

Mandatory Visualizations

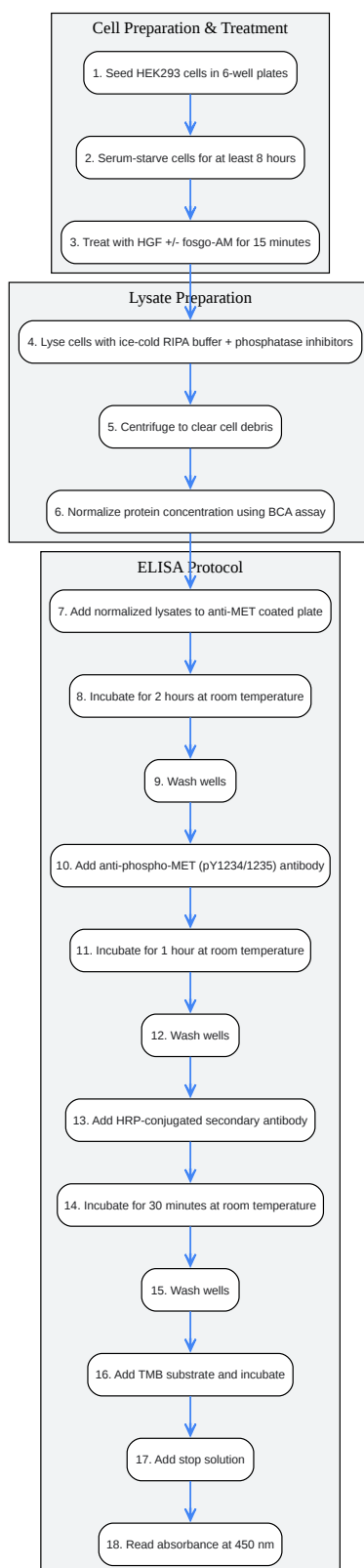
HGF/MET Signaling Pathway with Fosgonimeton Modulation



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Caption: HGF/MET signaling pathway modulated by **Fosgonimeton**'s active metabolite.

MET Phosphorylation ELISA Workflow



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Caption: Experimental workflow for the MET Phosphorylation ELISA.

Experimental Protocols

MET Phosphorylation Sandwich ELISA Protocol

This protocol is adapted from studies investigating the effect of **Fosgonimeton**'s active metabolite (fosgo-AM) on HGF-induced MET phosphorylation.[\[1\]](#)

1. Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK293) cells (ATCC CRL-1573).[\[1\]](#)
- Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), Serum-free DMEM with 0.1% FBS.[\[1\]](#)
- Reagents:
 - Recombinant Human HGF Protein (R&D Systems).
 - **Fosgonimeton** active metabolite (fosgo-AM).
 - RIPA Lysis Buffer.
 - Phosphatase Inhibitor Cocktail (e.g., PhosphataseArrest, G-Biosciences).
 - BCA Protein Assay Kit.
 - Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit (e.g., Cell Signaling Technology, #7227C).
- Equipment:
 - 6-well polystyrene-treated cell culture plates.
 - Humidified incubator (37°C, 5% CO₂).
 - Microplate reader capable of measuring absorbance at 450 nm.
 - Refrigerated centrifuge.

2. Cell Culture and Treatment

- Culture HEK293 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO₂.
- Seed the cells into 6-well plates and grow until they reach approximately 90% confluency.
- Aspirate the growth medium and replace it with serum-free DMEM. Incubate for at least 8 hours to starve the cells.
- Prepare treatment solutions of recombinant HGF with or without varying concentrations of fosgo-AM in DMEM containing 0.1% FBS.
- Aspirate the serum-free medium from the cells and add the treatment solutions to the wells in triplicate.
- Incubate the plates for 15 minutes at 37°C.

3. Lysate Preparation

- After treatment, place the 6-well plates on ice and aspirate the treatment medium.
- Wash the cells once with ice-cold PBS.
- Add 180 µL of ice-cold RIPA buffer supplemented with a phosphatase inhibitor to each well.
- Incubate on ice for 15 minutes, scraping the cells to ensure complete lysis.
- Transfer the lysates to microcentrifuge tubes and centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (cell lysate) and store it at -80°C or proceed to the next step.
- Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This is crucial for normalizing the samples before loading them into the ELISA plate.

4. ELISA Procedure

Perform the following steps according to the manufacturer's instructions for the selected Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit.

- Dilute the cell lysates to the same protein concentration in the sample diluent buffer provided with the kit.
- Add 100 µL of the diluted lysates, standards, and controls to the appropriate wells of the anti-MET antibody-coated 96-well plate.
- Cover the plate and incubate for 2 hours at room temperature.
- Aspirate the contents of the wells and wash the plate four times with the provided wash buffer.
- Add 100 µL of the detection antibody (anti-phospho-MET Tyr1234/1235) to each well.
- Cover the plate and incubate for 1 hour at room temperature.
- Aspirate and wash the plate as described in step 4.
- Add 100 µL of HRP-conjugated secondary antibody to each well.
- Cover the plate and incubate for 30 minutes at room temperature.
- Aspirate and wash the plate as described in step 4.
- Add 100 µL of TMB substrate to each well and incubate in the dark for approximately 10-30 minutes, or until a color change is observed.
- Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm using a microplate reader.

5. Data Analysis

- Subtract the average absorbance of the blank wells from all other absorbance readings.

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of phosphorylated MET in each sample by interpolating from the standard curve.
- For studies like those involving **Fosgonimeton**, raw absorbance signals can be scaled. For example, the signal from cells treated with a sub-saturating dose of HGF (e.g., 1 ng/mL) can be set to a value of 1, and the signal from a saturating dose (e.g., 10 ng/mL) can be set to 10. The signals from the co-treatment of HGF and fosgo-AM are then scaled accordingly to visualize the potentiation effect.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.

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References

- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: MET Phosphorylation ELISA for Fosgonimeton Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830022#met-phosphorylation-elisa-protocol-for-fosgonimeton-studies]

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